molecular formula C12H19BrNO5PS B5235779 DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE

DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE

Cat. No.: B5235779
M. Wt: 400.23 g/mol
InChI Key: FBOCRYLSNOVQQF-UHFFFAOYSA-N
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Description

DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE typically involves the reaction of diethyl phosphite with N-methyl-4-bromobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE is unique due to the presence of the N-methyl-4-bromobenzenesulfonamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(diethoxyphosphorylmethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrNO5PS/c1-4-18-20(15,19-5-2)10-14(3)21(16,17)12-8-6-11(13)7-9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOCRYLSNOVQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)S(=O)(=O)C1=CC=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrNO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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